molecular formula C20H18FN3OS B2834330 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 941944-19-0

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No. B2834330
CAS RN: 941944-19-0
M. Wt: 367.44
InChI Key: OOOPCNQFNULQJA-UHFFFAOYSA-N
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Description

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is commonly known as 'FPyPT' and is synthesized through a specific method that involves the use of various reagents and solvents. The purpose of

Scientific Research Applications

Anticancer and Antiangiogenic Applications

  • A study on new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives highlighted their potential as anticancer, antiangiogenic, and antioxidant agents. The compounds exhibited inhibitory effects on the viability of various human cancer cell lines and showed potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Antimicrobial Activity

  • Research into novel thieno[2,3-c]pyridazines and their derivatives showed promising antibacterial activities, offering a new avenue for the development of antimicrobial agents (Al-Kamali et al., 2014).

Anti-inflammatory and Analgesic Effects

  • Studies on pyridazinone derivatives have also indicated significant anti-inflammatory and analgesic properties, with some compounds performing better than traditional NSAIDs in animal models without showing gastric ulcerogenic effects. This suggests potential for the development of safer pain management and anti-inflammatory drugs (Şahina et al., 2004).

Antiulcer Agents

  • A synthesis study on 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives explored their use as antiulcer agents, showcasing their potential to provide more potent and less toxic alternatives for long-lasting ulcer treatment (Yamada et al., 1981).

Antioxidant Properties

  • The antioxidant capabilities of 3(2H)-one pyridazinone derivatives were evaluated, indicating their potential in preventing oxidative stress-related diseases. Some compounds were found to have potent antioxidant activity at low concentrations, comparable to standard antioxidants (Mehvish & Kumar, 2022).

properties

IUPAC Name

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-17-8-6-16(7-9-17)18-10-11-20(24-23-18)26-14-19(25)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOPCNQFNULQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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